molecular formula C10H18O3 B12846765 2-Ethylhexyl 2-oxoacetate

2-Ethylhexyl 2-oxoacetate

Cat. No.: B12846765
M. Wt: 186.25 g/mol
InChI Key: GZFNIAHQXZWIOY-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-oxoacetate is an organic compound with the molecular formula C10H18O3. It is an ester derived from 2-ethylhexanol and acetic acid. This compound is known for its use as a solvent in various industrial applications due to its favorable physical and chemical properties, such as low volatility and good solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 2-oxoacetate is typically synthesized through an esterification reaction between 2-ethylhexanol and acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Reaction Time: 4-6 hours

    Removal of Water: Continuous removal of water to drive the reaction to completion

The reaction can be represented as follows:

2-Ethylhexanol+Acetic AcidCatalyst2-Ethylhexyl 2-oxoacetate+Water\text{2-Ethylhexanol} + \text{Acetic Acid} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 2-Ethylhexanol+Acetic AcidCatalyst​2-Ethylhexyl 2-oxoacetate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous reactor where the reactants are fed continuously, and the product is removed to maintain a steady state. The use of a distillation column helps in the separation of the ester from the reaction mixture, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-oxoacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-ethylhexanol and acetic acid.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-ethylhexyl 2-oxoacetate

InChI

InChI=1S/C10H18O3/c1-3-5-6-9(4-2)8-13-10(12)7-11/h7,9H,3-6,8H2,1-2H3

InChI Key

GZFNIAHQXZWIOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=O

Origin of Product

United States

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